2,4-Dichloropyridine-5-boronic acid hydrate
Overview
Description
2,4-Dichloropyridine-5-boronic acid hydrate is a chemical compound with the molecular formula C5H6BCl2NO3 and a molecular weight of 209.82 . It may contain varying amounts of anhydride .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloropyridine-5-boronic acid hydrate consists of a pyridine ring with two chlorine atoms and a boronic acid group .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloropyridine-5-boronic acid hydrate are not detailed in the retrieved sources, boronic acids are known to participate in various reactions. For instance, they can undergo cross-coupling reactions with arylboronic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dichloropyridine-5-boronic acid hydrate include a molecular weight of 209.82 g/mol, hydrogen bond donor count of 3, hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . It should be stored at temperatures between 2-8°C .Scientific Research Applications
Palladium-Catalyzed Selective Coupling
Yang et al. (2020) developed a Pd-catalyzed C-4 selective coupling process using 2,4-dichloropyridines with boronic esters, leading to the synthesis of C-4 coupled pyridines. These pyridines were further applied as dyes for live-cell imaging, demonstrating good biocompatibility and low toxicity (Yang et al., 2020).
Electrochemical Oxidation in Wastewater Treatment
Souza et al. (2016) explored the use of boron-doped diamond films for the electrochemical oxidation of 2,4-D in synthetic wastewater. They found that a higher sp3/sp2 carbon ratio in the anode led to more efficient removal of 2,4-D (Souza et al., 2016).
Synthesis of Halopyridinylboronic Acids
Bouillon et al. (2002) described a method for synthesizing novel halopyridinylboronic acids and esters, including 2,4-dichloropyridine-5-boronic acid hydrate. These compounds were shown to be useful for palladium-catalyzed coupling with various aryl halides (Bouillon et al., 2002).
Applications in Sensing and Separation Systems
Bull et al. (2013) discussed the properties of boronic acids, including their ability to form stable bonds with diols, which is fundamental to their use in sensing and separation systems for anions and saccharides (Bull et al., 2013).
Catalytic Properties in Organic Reactions
Hashimoto et al. (2015) reported on the use of boronic acid, including 2,4-dichloropyridine-5-boronic acid hydrate, in catalyzing organic reactions. They discovered a new boronic acid catalysis enabling the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).
Biomedical Applications
Cambre and Sumerlin (2011) highlighted the use of boronic acid polymers, including those derived from 2,4-dichloropyridine-5-boronic acid hydrate, in various biomedical applications like HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).
Safety And Hazards
Future Directions
Boronic acids, such as 2,4-Dichloropyridine-5-boronic acid hydrate, are of great interest in synthetic chemistry. They are increasingly being seen in approved drugs and are being investigated as reversible covalent inhibitors. The development of novel materials that show a longer lifetime and that can be easily recycled is a promising future direction .
properties
IUPAC Name |
(4,6-dichloropyridin-3-yl)boronic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2.H2O/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2,10-11H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTZUEGBMVMNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1Cl)Cl)(O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BCl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674653 | |
Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloropyridine-5-boronic acid hydrate | |
CAS RN |
1072952-26-1 | |
Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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